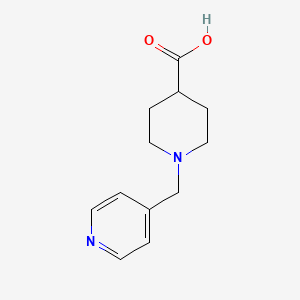

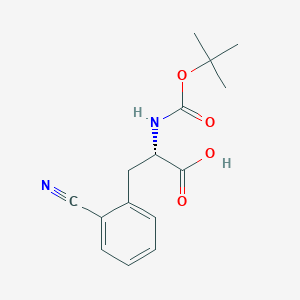

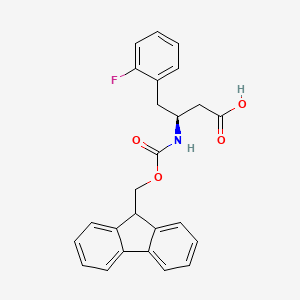

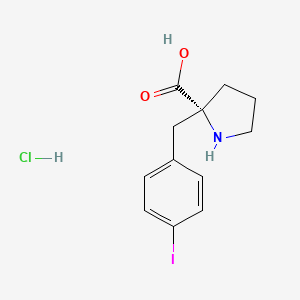

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies. For instance, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives is described, highlighting the incorporation of diverse side chains and protecting groups suitable for oligomer synthesis . Additionally, the formation of multi-functionalized pyrrolidines through a domino [4 + 1]-annulation process involving diazomalonates and diazoesters with Rh(II)- and Cu(II)-complexes is discussed . These methods could potentially be adapted for the synthesis of "(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" by incorporating the appropriate iodobenzyl group and carboxylic acid functionality.

Molecular Structure Analysis

While the specific molecular structure of "(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" is not analyzed in the papers, the general structure of pyrrolidine derivatives is well-understood. The papers mention the formation of various pyrrolidine derivatives with different substituents, which can influence the overall conformation and stability of the molecule . The presence of the iodobenzyl group in the compound of interest would likely impact its molecular geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can vary depending on the substituents present. For example, the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that pyrrolidine rings can undergo acid-catalyzed reactions to yield complex structures. Such reactivity might be relevant when considering the chemical behavior of "(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The papers suggest that the incorporation of different substituents can affect properties such as polarity, which in turn can influence bioavailability . The iodine atom in the compound of interest is a heavy halogen, which could affect its physical properties like melting point, boiling point, and solubility. The presence of the carboxylic acid group would contribute to the compound's acidity and potential for forming salts, as indicated by the hydrochloride form mentioned.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is a nitrogen heterocycle widely used in medicinal chemistry to develop treatments for human diseases. Its sp^3-hybridization allows efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and increased three-dimensional coverage. Pyrrolidine derivatives, including pyrrolidizines, pyrrolidine-2-one, and prolinol, have been investigated for their selectivity and bioactivity, highlighting the ring's versatility in drug design (Petri et al., 2021).

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants are known for their biological activity. The structure of these compounds, such as benzoic acid (BA), cinnamic acid (CinA), and others, significantly influences their antioxidant, antimicrobial, and cytotoxic activity. For example, rosmarinic acid exhibited the highest antioxidant activity among the studied carboxylic acids, showcasing the importance of hydroxyl groups and conjugated bonds in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Proline and Pyrroline-5-carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a significant role in plant defense mechanisms, especially during pathogen infection and abiotic stress. The metabolism of P5C in plants is intricately regulated, implicating it in resistance gene-mediated and non-host resistance against pathogens. This highlights the complex interplay between specific metabolic pathways and plant defense responses (Qamar et al., 2015).

Stereochemistry in Pharmacological Agents

The stereochemistry of pharmacological agents, such as phenylpiracetam and its derivatives, significantly influences their biological properties. Research on enantiomerically pure compounds has provided evidence of the direct relationship between the configuration of stereocenters and the biological properties of enantiomers. This underscores the importance of considering stereochemistry in the design and synthesis of new pharmacological agents (Veinberg et al., 2015).

Safety and Hazards

The safety data sheet indicates that “®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” should only be used for research and development under the supervision of a technically qualified individual . Further safety and hazard information should be obtained from the product’s safety data sheet.

properties

IUPAC Name |

(2R)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTFYFSQQIYZNP-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375987 |

Source

|

| Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049728-36-0 |

Source

|

| Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.